Sulfuric acid--4,4'-bipyridine (2/1)
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Overview
Description
Sulfuric acid–4,4’-bipyridine (2/1) is a coordination compound formed by the interaction of sulfuric acid and 4,4’-bipyridine in a 2:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–4,4’-bipyridine (2/1) typically involves the reaction of 4,4’-bipyridine with sulfuric acid under controlled conditions. One common method involves gradually adding 4,4’-bipyridine to a solution of sulfuric acid while maintaining constant stirring. The reaction mixture is then heated to facilitate the formation of the coordination compound. The resulting product is purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of sulfuric acid–4,4’-bipyridine (2/1) may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–4,4’-bipyridine (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it may be reduced by suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving sulfuric acid–4,4’-bipyridine (2/1) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from reactions involving sulfuric acid–4,4’-bipyridine (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield bipyridinium salts, while reduction reactions may produce bipyridine derivatives .
Scientific Research Applications
Sulfuric acid–4,4’-bipyridine (2/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of sulfuric acid–4,4’-bipyridine (2/1) involves its ability to coordinate with metal ions and other molecules through its bipyridine moiety. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and biological processes. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with similar coordination properties but different reactivity and applications.
4,4’-Bipyridine: The parent compound of sulfuric acid–4,4’-bipyridine (2/1), used in various coordination chemistry applications.
Bipyridinium Salts: Compounds derived from bipyridine with distinct electrochemical properties and applications in materials science.
Uniqueness
Sulfuric acid–4,4’-bipyridine (2/1) is unique due to its specific coordination with sulfuric acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
874212-80-3 |
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Molecular Formula |
C10H12N2O8S2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
4-pyridin-4-ylpyridine;sulfuric acid |
InChI |
InChI=1S/C10H8N2.2H2O4S/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*1-5(2,3)4/h1-8H;2*(H2,1,2,3,4) |
InChI Key |
XUFYDIRKFWSTJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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